molecular formula C15H13FN2O4S B4418513 N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B4418513
M. Wt: 336.3 g/mol
InChI Key: ARJXKQPTSADKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzoxazine ring fused with a sulfonamide group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazine core, followed by the introduction of the sulfonamide group and the fluoro-substituted phenyl ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and reproducibility of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules. Examples are:

  • N-(3-fluoro-2-methylphenyl)acetamide
  • Benzoxazepino(7,6-b)quinolines

Uniqueness

What sets N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide apart is its combination of a benzoxazine ring with a sulfonamide group and a fluoro-substituted phenyl ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-9-11(16)3-2-4-12(9)18-23(20,21)10-5-6-14-13(7-10)17-15(19)8-22-14/h2-7,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJXKQPTSADKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 2
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 4
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 5
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 6
N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.